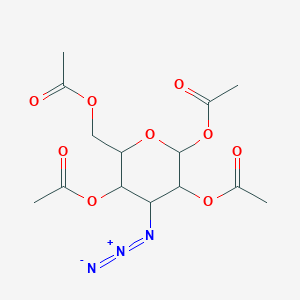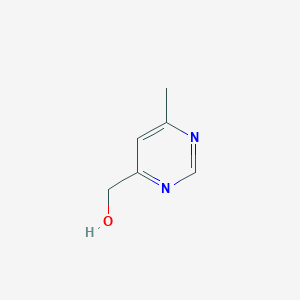
5-Bromo-1-ethoxy-2,3-difluorobenzene
Descripción general
Descripción
5-Bromo-1-ethoxy-2,3-difluorobenzene is a chemical compound that belongs to the class of halogenated aromatic compounds. It is a colorless liquid with a molecular formula of C8H7BrF2O and a molecular weight of 237.04 g/mol. This compound is used in various fields such as medical research, environmental research, and industrial research.
Métodos De Preparación
The preparation of 5-Bromo-1-ethoxy-2,3-difluorobenzene typically involves chemical synthesis. One common method is the reaction of 2,3-difluorobenzene with bromoethanol under basic conditions to produce the target compound . This process involves electrophilic aromatic substitution, where the bromine atom is introduced into the benzene ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
5-Bromo-1-ethoxy-2,3-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions: Typical reagents used in these reactions include bromine, bromoethanol, and various bases.
Aplicaciones Científicas De Investigación
5-Bromo-1-ethoxy-2,3-difluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology and Medicine: This compound is utilized in the development of pharmaceuticals and in the study of biological pathways.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-ethoxy-2,3-difluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. In this process, the electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring . The specific molecular targets and pathways involved depend on the context of its application, such as in pharmaceuticals or materials science.
Comparación Con Compuestos Similares
5-Bromo-1-ethoxy-2,3-difluorobenzene can be compared with other similar compounds, such as:
1-Bromo-2,3-difluorobenzene: This compound lacks the ethoxy group, which can influence its reactivity and applications.
5-Bromo-2-ethoxy-1,3-difluorobenzene: This is a positional isomer with different substitution patterns on the benzene ring, affecting its chemical properties and uses.
2,3-Difluoro-4-bromophenyl ethyl ether:
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the presence of both bromine and ethoxy groups, which contribute to its distinct chemical behavior and applications.
Propiedades
IUPAC Name |
5-bromo-1-ethoxy-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGBWRBQWZTQMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611764 | |
| Record name | 5-Bromo-1-ethoxy-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204654-92-2 | |
| Record name | 5-Bromo-1-ethoxy-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

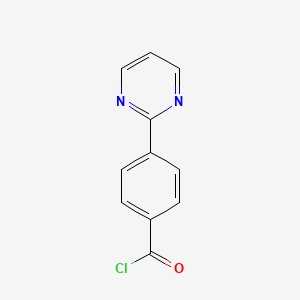

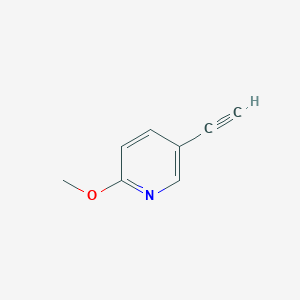
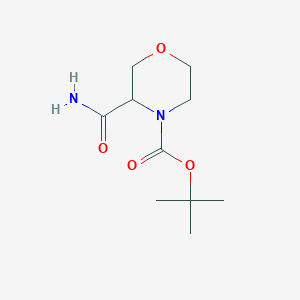
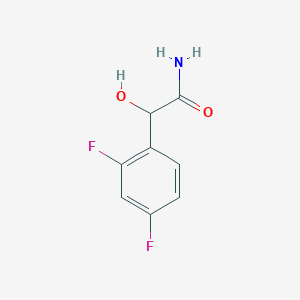


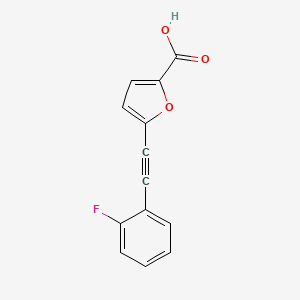
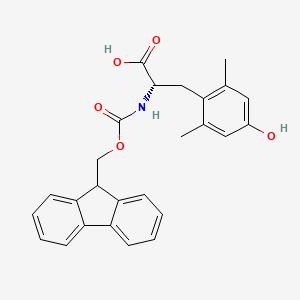
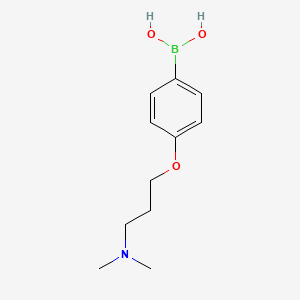
![Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1321276.png)
